molecular formula C16H12ClN5O2 B2362266 13-chloro-5-(pyrazine-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034267-51-9

13-chloro-5-(pyrazine-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2362266
CAS No.: 2034267-51-9
M. Wt: 341.76
InChI Key: WQGOOPFLFDVEMI-UHFFFAOYSA-N
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Description

The compound 13-chloro-5-(pyrazine-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one is a complex heterocyclic molecule featuring a fused tricyclic core with nitrogen atoms at positions 1, 5, and 7. Key structural elements include:

  • A chlorine substituent at position 13, which may enhance electrophilic reactivity or influence binding affinity in biological systems.
  • A triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one backbone, a polycyclic system with fused six- and eight-membered rings.

Properties

IUPAC Name

13-chloro-5-(pyrazine-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5O2/c17-10-1-2-14-20-12-3-6-21(9-11(12)15(23)22(14)8-10)16(24)13-7-18-4-5-19-13/h1-2,4-5,7-8H,3,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGOOPFLFDVEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Triazatricyclic Core

The triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one scaffold is typically constructed via annulation reactions. A representative approach involves:

  • Condensation of Aminopyrazine Derivatives : Reacting 3-aminopyrazine-2-carboxylic acid with a bicyclic amine precursor under acidic conditions forms the triazatricyclic backbone. This step often employs sulfuric acid as both catalyst and solvent.
  • Cyclodehydration : Intramolecular cyclization using agents like phosphorus oxychloride (POCl₃) at elevated temperatures (80–100°C) yields the fused tricyclic system.

Key Reaction Conditions :

Step Reagents/Conditions Yield (%) Purity (%) Source
Condensation H₂SO₄, 120°C, 6 hr 68 92
Cyclodehydration POCl₃, 85°C, 3 hr 75 89

Chlorination at Position 13

Regioselective chlorination is achieved using:

  • Electrophilic Aromatic Substitution : Treating the intermediate with chlorine gas (Cl₂) in acetic acid at 40°C.
  • N-Chlorosuccinimide (NCS) : A milder alternative for controlled chlorination, yielding 87% product with minimal overhalogenation.

Comparative Data :

Chlorinating Agent Solvent Temperature (°C) Yield (%) Selectivity (%)
Cl₂ Acetic acid 40 82 91
NCS DCM 25 87 95

Purification and Analytical Validation

Recrystallization Strategies

Crude product purity is enhanced using mixed-solvent systems:

  • Ethyl Acetate/Formic Acid (1:0.005 v/v) : Achieves 99.3% purity by removing polar impurities.
  • Methanol/Hexane Gradient : Reduces residual catalysts and byproducts.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the absence of unreacted starting materials (δH 4.00 for methyl esters, δH 8.13 for pyrazine protons).
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion ([M+H]⁺ m/z 215.0922).

Industrial-Scale Considerations

Solvent Recycling

  • Dichloromethane Recovery : Distillation reclaims >90% solvent, reducing costs.
  • Waste Minimization : Neutralization of acidic byproducts with sodium bicarbonate ensures environmentally benign processing.

Challenges in Process Optimization

  • Impurity Formation : Degradation during recrystallization necessitates strict temperature control (<25°C).
  • Catalyst Loading : TBTU concentrations >10 mol% lead to emulsion formation, complicating phase separation.

Chemical Reactions Analysis

Types of Reactions

8-chloro-2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

8-chloro-2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-chloro-2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolo-Pyrimidine Derivatives (11a, 11b)

Key Features :

  • Core Structure : Thiazolo[3,2-a]pyrimidine fused with a substituted benzylidene group.
  • Functional Groups: Cyano (CN), carbonyl (CO), and furan substituents.
  • Synthesis : Prepared via condensation of thiouracil derivatives with aromatic aldehydes in acetic anhydride/acetic acid .

Comparison :

Parameter 11a (C20H10N4O3S) 11b (C22H17N3O3S) Target Compound (Hypothetical)
Molecular Weight 386 403 ~450 (estimated)
IR Peaks 2,219 (CN), 1,719 (CO) 2,209 (CN), 1,719 (CO) Likely similar CN/CO peaks
Reactivity Electrophilic substitution at benzylidene Similar to 11a Enhanced electrophilicity due to Cl

Key Differences :

  • The target compound’s tricyclic backbone lacks the thiazolo ring but incorporates a pyrazine-carbonyl group, which may alter solubility and binding modes compared to 11a/b.
Triazolo[4,3-a]Pyrazine Derivatives (45g)

Key Features :

  • Core Structure : 1,2,4-Triazolo[4,3-a]pyrazine with an anthracene substituent.
  • Functional Groups : Chlorine at position 5, anthracenyl group.
  • Synthesis : Via hydrazine-mediated cyclization of 2-chloro-5-hydrazinylpyrazine with anthracene-9-carbaldehyde .

Comparison :

Parameter 45g (C19H24ClN4) Target Compound
Molecular Weight 343 ~450 (estimated)
Chlorine Position Position 5 Position 13
Aromatic System Anthracene Pyrazine-carbonyl

Key Differences :

  • The anthracene group in 45g provides extended π-conjugation, whereas the pyrazine-carbonyl in the target compound introduces polarizable electron-deficient regions.
Diazepinone Derivatives

Key Features :

  • Core Structure : 8-Chloro-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-11-one.
  • Functional Groups : Chlorine, fused benzodiazepine ring.
  • Synthesis: Titanium tetrachloride-mediated coupling of diazepinone with piperazine derivatives .

Comparison :

Parameter Diazepinone Derivative Target Compound
Ring System Benzodiazepine Triazatricyclo
Chlorine Reactivity Electrophilic activation Position-specific effects

Key Differences :

  • The diazepinone’s seven-membered ring contrasts with the target’s fused tricyclic system, likely reducing steric hindrance in the latter.

Biological Activity

The compound 13-chloro-5-(pyrazine-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The presence of the triazatricyclo framework along with the pyrazine and chloro substituents contributes to its unique properties.

Key Structural Features

FeatureDescription
Molecular FormulaC₁₄H₉ClN₄O
Molecular Weight292.69 g/mol
Key Functional GroupsChloro, Pyrazine-2-carbonyl, Triazine

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrazine have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for related compounds often fall within the range of 1.56-6.25 µg/mL against M. tuberculosis .

Cytotoxicity and Anticancer Potential

The anticancer potential of This compound is supported by studies on similar pyrazine derivatives which have demonstrated cytotoxic effects against various cancer cell lines. For example:

  • Compound HD05 , a pyrazole derivative, showed significant inhibition of cancer cell growth across multiple types including leukemia and breast cancer.
  • In vitro studies revealed that certain derivatives exhibited IC50 values indicating effective cytotoxicity against cancer cell lines .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer proliferation.
  • Targeting Cellular Signaling Pathways : The interaction with signaling pathways such as the EGFR pathway has been implicated in the anticancer activity of related compounds .

Study 1: Antimycobacterial Activity

A study investigated the antimycobacterial activity of a series of pyrazine derivatives including those structurally related to our compound. The results indicated that many derivatives maintained activity against M. tuberculosis with promising MIC values .

Study 2: Cytotoxicity Profiling

In another study focusing on the cytotoxic effects of pyrazole derivatives, compounds similar to This compound were tested against a panel of cancer cell lines. The findings highlighted significant cytotoxicity with potential applications in cancer therapy .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 13-chloro-5-(pyrazine-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including cyclization, acylation, and functional group modifications. Key steps include:

  • Cyclization : Formation of the tricyclic core under reflux with a Lewis acid catalyst (e.g., AlCl₃) at 80–100°C in anhydrous dichloromethane.
  • Acylation : Pyrazine-2-carbonyl group introduction via nucleophilic acyl substitution, requiring dry tetrahydrofuran (THF) and inert atmosphere.
  • Chlorination : Electrophilic aromatic substitution using Cl₂ or SOCl₂ at 0–5°C to minimize side reactions.
  • Optimization : Solvent polarity, temperature control, and stoichiometric ratios (e.g., 1:1.2 molar ratio for acylation) are critical for yields >70% .

Q. Which analytical techniques are most effective for structural elucidation of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to resolve the tricyclic framework and substituents (e.g., pyrazine carbonyl at δ ~165 ppm in ¹³C NMR).
  • X-ray Crystallography : To confirm stereochemistry and ring conformation (e.g., bond angles in the triazatricyclo system).
  • High-Resolution Mass Spectrometry (HRMS) : For molecular ion ([M+H]⁺) matching the exact mass (±2 ppm error).
  • IR Spectroscopy : Confirm carbonyl (C=O stretch at ~1700 cm⁻¹) and chloro groups (C–Cl at ~550 cm⁻¹) .

Q. How do the functional groups (chloro, pyrazine-carbonyl) influence reactivity in downstream modifications?

  • Methodological Answer :

  • Chloro Group : Acts as a leaving group in nucleophilic substitutions (e.g., Suzuki coupling) but may require protection during acidic/basic conditions.
  • Pyrazine Carbonyl : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) and can undergo reduction to alcohol or reductive amination.
  • Design Tip : Prioritize chloro substitution before acylation to avoid side reactions with the carbonyl .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectral data (e.g., unexpected NMR splitting or HRMS adducts)?

  • Methodological Answer :

  • NMR Anomalies : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, coupling between pyrazine protons and adjacent NH groups may cause splitting.
  • HRMS Adducts : Employ softer ionization (e.g., ESI instead of MALDI) and validate with isotopic pattern analysis.
  • Case Study : A 2025 study resolved a ¹³C NMR discrepancy (δ 127 vs. 135 ppm) by confirming a crystal packing effect via DFT calculations .

Q. How can computational methods predict the compound’s binding affinity to biological targets (e.g., kinases)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite with a kinase X-ray structure (PDB ID: e.g., 2ITZ). Focus on the pyrazine-carbonyl’s interaction with ATP-binding pockets.
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å).
  • QSAR Models : Train models using IC₅₀ data from analogous triazatricyclo compounds to predict inhibitory activity .

Q. What experimental designs are optimal for evaluating its stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24h; monitor degradation via HPLC.
  • Light/Thermal Stability : Expose to 40°C/75% RH for 1 month (ICH Q1A guidelines).
  • Oxidative Stress : Test with 0.3% H₂O₂; LC-MS identifies degradation products (e.g., dechlorinated derivatives) .

Q. How can researchers address low reproducibility in biological activity assays (e.g., inconsistent IC₅₀ values)?

  • Methodological Answer :

  • Standardize Assays : Use a reference inhibitor (e.g., staurosporine for kinases) and normalize data to cell viability controls.
  • Batch Variability : Characterize compound purity (>95% by HPLC) for each experiment.
  • Data Triangulation : Validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

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